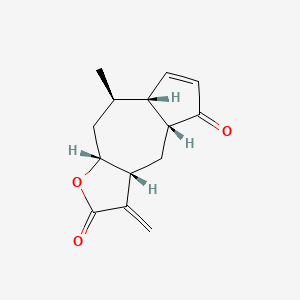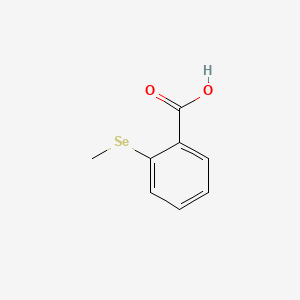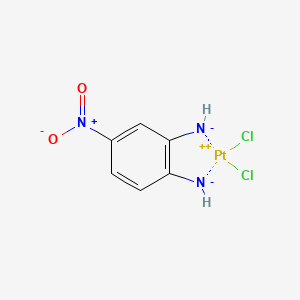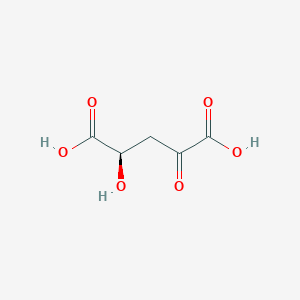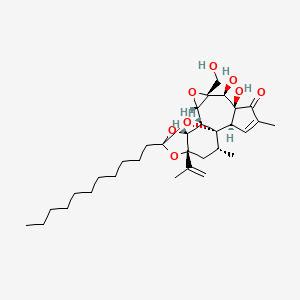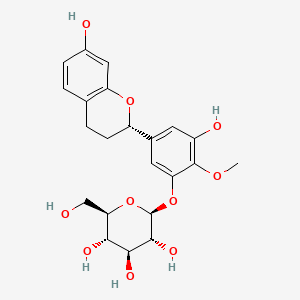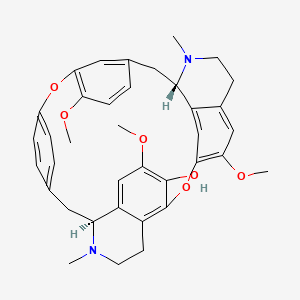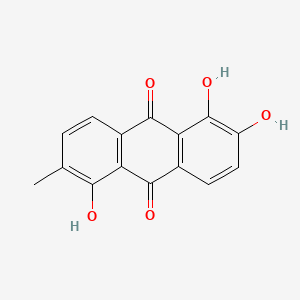![molecular formula C21H24BrN5O2 B1201608 2-[4-(5-bromo-3-methylpyridin-2-yl)butylamino]-5-[[6-(hydroxymethyl)pyridin-3-yl]methyl]-1H-pyrimidin-6-one CAS No. 86181-45-5](/img/structure/B1201608.png)
2-[4-(5-bromo-3-methylpyridin-2-yl)butylamino]-5-[[6-(hydroxymethyl)pyridin-3-yl]methyl]-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(5-bromo-3-methylpyridin-2-yl)butylamino]-5-[[6-(hydroxymethyl)pyridin-3-yl]methyl]-1H-pyrimidin-6-one is a complex organic compound that features a pyridine and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-bromo-3-methylpyridin-2-yl)butylamino]-5-[[6-(hydroxymethyl)pyridin-3-yl]methyl]-1H-pyrimidin-6-one involves multiple steps, starting from commercially available precursors. One common approach involves the bromination of 3-methylpyridine to obtain 5-bromo-3-methylpyridine, followed by a series of coupling reactions to introduce the butylamino and hydroxymethyl groups . The reaction conditions typically involve the use of catalysts such as palladium in Suzuki-Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-bromo-3-methylpyridin-2-yl)butylamino]-5-[[6-(hydroxymethyl)pyridin-3-yl]methyl]-1H-pyrimidin-6-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while nucleophilic substitution of the bromine atom could yield a variety of substituted pyridine derivatives .
Scientific Research Applications
2-[4-(5-bromo-3-methylpyridin-2-yl)butylamino]-5-[[6-(hydroxymethyl)pyridin-3-yl]methyl]-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(5-bromo-3-methylpyridin-2-yl)butylamino]-5-[[6-(hydroxymethyl)pyridin-3-yl]methyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-bromo-6-methylpyridine: Shares the brominated pyridine structure but lacks the additional functional groups.
2-amino-3-methyl-5-bromo-pyridine: Another brominated pyridine derivative with a different substitution pattern.
Uniqueness
What sets 2-[4-(5-bromo-3-methylpyridin-2-yl)butylamino]-5-[[6-(hydroxymethyl)pyridin-3-yl]methyl]-1H-pyrimidin-6-one apart is its combination of functional groups, which allows for a wide range of chemical modifications and applications. This versatility makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
86181-45-5 |
|---|---|
Molecular Formula |
C21H24BrN5O2 |
Molecular Weight |
458.4 g/mol |
IUPAC Name |
2-[4-(5-bromo-3-methylpyridin-2-yl)butylamino]-5-[[6-(hydroxymethyl)pyridin-3-yl]methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H24BrN5O2/c1-14-8-17(22)12-25-19(14)4-2-3-7-23-21-26-11-16(20(29)27-21)9-15-5-6-18(13-28)24-10-15/h5-6,8,10-12,28H,2-4,7,9,13H2,1H3,(H2,23,26,27,29) |
InChI Key |
SXSHYAOWPZTASF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1CCCCNC2=NC=C(C(=O)N2)CC3=CN=C(C=C3)CO)Br |
Canonical SMILES |
CC1=CC(=CN=C1CCCCNC2=NC=C(C(=O)N2)CC3=CN=C(C=C3)CO)Br |
Key on ui other cas no. |
86181-45-5 |
Synonyms |
2-(4-(5-bromo-3-methylpyrid-2-yl)butylamino)-5-(6-hydroxymethylpyrid-3-ylmethyl)pyrimidin-4(1H)-one BMPPO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


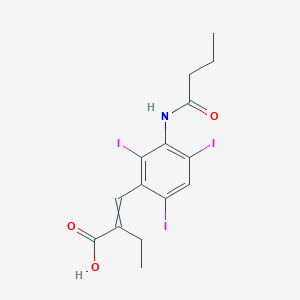
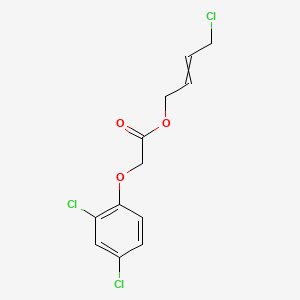
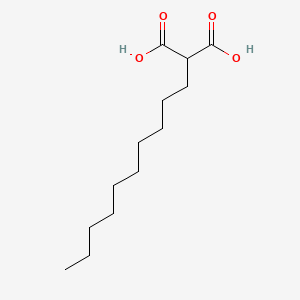
![(1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol](/img/structure/B1201530.png)
